Collagen type IV alpha3 chain (185-203)

Description

Regulation of Cell Proliferation

The peptide exhibits a modulatory role in cell proliferation, with distinct effects observed in different cell types.

Research has consistently shown that the Collagen type IV alpha-3 chain (185-203) peptide can inhibit the proliferation of melanoma cells in laboratory settings. researchgate.netresearchgate.netnih.govmdpi.com Studies on human melanoma cell lines have demonstrated that this peptide, when added to the cell culture medium, leads to a significant reduction in cell growth. researchgate.net For instance, a 40% inhibition of melanoma cell proliferation was observed when cells were cultured with the peptide at a concentration of 5 µg/mL for five days. researchgate.net This inhibitory effect is believed to be linked to the unique -Ser-Asn-Ser- (SNS) triplet sequence within the peptide, located at residues 189-191. researchgate.net The antitumor properties of this peptide, including the inhibition of cell proliferation, are conformation-dependent, with a specific beta-turn at the YSNS sequence being crucial for its biological activity. nih.gov

Interactive Table 1: Inhibition of Melanoma Cell Proliferation by Collagen Type IV Alpha-3 Chain (185-203) (in vitro)

| Cell Line | Peptide Concentration | Duration of Exposure | Percentage Inhibition of Proliferation | Reference |

| Human Melanoma Cells | 5 µg/mL | 5 days | 40% | researchgate.net |

| B16F1 Mouse Melanoma Cells | 25 µg/mL | 24 hours (pre-incubation) | Inhibition of in vivo tumor growth observed | nih.gov |

| Human Melanoma Cells | Not specified | Not specified | Inhibition of proliferation noted | mdpi.com |

The influence of the Collagen type IV alpha-3 chain (185-203) peptide on endothelial cell proliferation is a key aspect of its role in regulating angiogenesis. researchgate.net The full non-collagenous domain from which this peptide is derived, known as tumstatin, is recognized as an inhibitor of endothelial cell proliferation. nih.gov While direct quantitative data for the 185-203 peptide's specific percentage of inhibition on endothelial cell proliferation is not extensively detailed in the available literature, studies on the larger tumstatin molecule indicate a potent anti-proliferative effect on endothelial cells. nih.govd-nb.info The anti-proliferative activity on cancer cell lines has been specifically associated with the 185-203 amino acid region. nih.gov

Modulation of Cell Adhesion

Cell adhesion is a critical step in many physiological and pathological processes, including tumor metastasis. The Collagen type IV alpha-3 chain (185-203) peptide has been shown to actively modulate the adhesive properties of both melanoma and endothelial cells.

In contrast to its inhibitory effect on proliferation, the Collagen type IV alpha-3 chain (185-203) peptide has been found to promote the adhesion of human melanoma cells. researchgate.net In vitro studies have reported a 50-60% increase in the adhesion of human melanoma cells to surfaces coated with this peptide compared to control conditions. researchgate.net This enhanced adhesion is also dependent on the integrity of the -SNS- triplet sequence, as replacing the serine residues at positions 189 or 191 with alanine (B10760859) significantly diminishes this effect. researchgate.net The receptors for this peptide on melanoma cells have been identified as CD47/integrin-associated protein and the integrin αvβ3. nih.gov

Interactive Table 2: Promotion of Melanoma Cell Adhesion by Collagen Type IV Alpha-3 Chain (185-203) (in vitro)

| Cell Line | Peptide | Observed Effect | Key Findings | Reference |

| Human Melanoma Cells | Collagen type IV alpha3 (185-203) | 50-60% increase in adhesion | The -SNS- triplet (residues 189-191) is crucial for this activity. | researchgate.net |

| Melanoma and Prostate Tumor Cells | Collagen type IV alpha3 (185-203) | Enhanced tumor cell adhesion | Receptors identified as CD47/integrin-associated protein and integrin αvβ3. | nih.gov |

Impact on Cell Motility and Chemotaxis

Cell motility and chemotaxis, the directed movement of cells in response to chemical signals, are fundamental to processes like wound healing and cancer metastasis. The Collagen type IV alpha-3 chain (185-203) peptide has been shown to influence these cellular behaviors. The peptide promotes tumor cell chemotaxis, an effect that is mediated through a Ca2+-dependent mechanism requiring the cell surface receptors CD47 and integrin αvβ3. nih.gov Interestingly, while the peptide itself can act as a chemoattractant for endothelial cells, pretreatment of these cells with the peptide can inhibit their chemotactic response to other stimuli. researchgate.net This dual role suggests a complex regulatory function in directing cell movement.

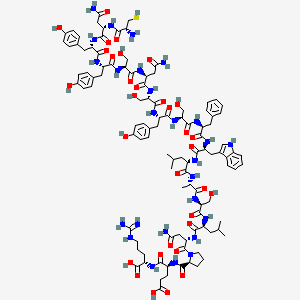

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H144N26O32S/c1-51(2)35-67(89(147)114-53(5)86(144)127-77(46-132)98(156)119-68(36-52(3)4)90(148)126-76(44-84(109)141)103(161)131-34-12-18-81(131)102(160)115-65(31-32-85(142)143)88(146)116-66(104(162)163)17-11-33-112-105(110)111)118-95(153)73(41-58-45-113-64-16-10-9-15-62(58)64)124-92(150)69(37-54-13-7-6-8-14-54)122-99(157)78(47-133)128-94(152)72(40-57-23-29-61(138)30-24-57)123-100(158)79(48-134)130-97(155)75(43-83(108)140)125-101(159)80(49-135)129-93(151)71(39-56-21-27-60(137)28-22-56)120-91(149)70(38-55-19-25-59(136)26-20-55)121-96(154)74(42-82(107)139)117-87(145)63(106)50-164/h6-10,13-16,19-30,45,51-53,63,65-81,113,132-138,164H,11-12,17-18,31-44,46-50,106H2,1-5H3,(H2,107,139)(H2,108,140)(H2,109,141)(H,114,147)(H,115,160)(H,116,146)(H,117,145)(H,118,153)(H,119,156)(H,120,149)(H,121,154)(H,122,157)(H,123,158)(H,124,150)(H,125,159)(H,126,148)(H,127,144)(H,128,152)(H,129,151)(H,130,155)(H,142,143)(H,162,163)(H4,110,111,112)/t53-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBWCMTAMAKSU-JDDMTDLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H144N26O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Functional Epitopes

Primary Amino Acid Sequence Analysis and Characterization

The primary structure of a protein or peptide is the linear sequence of its amino acids. The specific arrangement of these residues in the α3(IV) 185-203 fragment is fundamental to its unique properties.

The amino acid sequence of the human α3(IV) chain from residue 185 to 203 is CNYYSNSWDLAPLVSYSMA . A key characteristic of this sequence is its distinction from homologous regions in other alpha chains of type IV collagen. This uniqueness is a primary reason for its specific biological roles that are not replicated by other collagen family members.

Embedded within the 185-203 sequence is the Serine-Asparagine-Serine (SNS) triplet, located at positions 189-191. This SNS motif is a unique feature of the α3(IV) chain and is crucial for its biological activity. researchgate.netuniprot.org Research has demonstrated that this triplet is directly involved in mediating the peptide's inhibitory effects. For instance, the peptide can inhibit the proliferation of various tumor cells and prevent the activation of human polymorphonuclear leukocytes. researchgate.netuniprot.org The specific interaction of this triplet with cellular receptors is thought to be a key mechanism of action. researchgate.net

Conformation-Dependent Biological Activity

The biological functions of the α3(IV) 185-203 peptide are not solely dependent on its amino acid sequence but are critically reliant on its three-dimensional structure. This conformation-dependent activity highlights the importance of specific secondary structures within the peptide.

Structural studies have revealed the presence of a beta-turn at the Tyrosine-Serine-Asparagine-Serine (YSNS) sequence, corresponding to residues 188-191. uniprot.org This specific spatial arrangement is essential for the peptide's antitumor properties. uniprot.orgwikipedia.org The beta-turn presents the critical amino acid side chains in the correct orientation to interact with their molecular targets, such as the αvβ3 integrin. uniprot.org The shorter seven-residue peptide, CNYYSNS (185-191), which retains this beta-turn, has been shown to share the same inhibitory profile as the full 185-203 peptide, further emphasizing the importance of this structural motif. uniprot.org

The critical nature of both the primary sequence and the resulting conformation is underscored by studies involving amino acid substitutions. Altering key residues can lead to a complete loss of biological function.

Substitution in the SNS Triplet : Replacing either serine residue within the unique SNS triplet with alanine (B10760859) has been shown to abolish the peptide's inhibitory activity on polymorphonuclear leukocyte activation. uniprot.org

Substitution Disrupting the Beta-Turn : A peptide variant where the initial cysteine at position 185 was replaced with aspartic acid (DNYYSNS) failed to form the necessary beta-turn at the YSNS level. uniprot.orgwikipedia.org Consequently, this substituted peptide was devoid of the inhibitory activity observed with the native sequence. uniprot.org

These findings confirm a strong structure-function relationship, where both the specific amino acids and their correct spatial folding are indispensable for the peptide's functional integrity.

Cellular and Molecular Interaction Mechanisms

Integrin Receptor Binding Profiles

The peptide primarily interacts with integrins, a family of transmembrane receptors that mediate cell-matrix adhesion. Its binding profile is characterized by a notable specificity for certain integrin subtypes and a unique mode of interaction.

The Collagen type IV alpha3 chain (185-203) peptide is an identified ligand for the αvβ3 integrin. nih.gov This interaction is central to many of the peptide's observed biological effects. Research has demonstrated that the 185-203 amino acid sequence binds to αvβ3 integrin on various cell types, including melanoma and endothelial cells. nih.govresearchgate.net This binding has been shown to inhibit the proliferation of melanoma cells and modulate the expression of matrix metalloproteinases. researchgate.netresearchgate.net The region spanning amino acids 185-203 within the larger tumstatin molecule is specifically associated with its anti-proliferative activity on cancer cell lines. nih.govwalshmedicalmedia.com Studies using synthetic peptides have confirmed that this fragment not only promotes the adhesion of human melanoma cells but also significantly inhibits their proliferation when added to culture medium. researchgate.net

A critical feature of the peptide's interaction with αvβ3 integrin is that it occurs independently of the common Arginine-Glycine-Aspartic acid (RGD) recognition sequence. researchgate.netnih.gov Many extracellular matrix proteins bind to integrins via an RGD motif, but the Collagen type IV alpha3 chain (185-203) utilizes a distinct, RGD-independent mechanism. nih.govplos.org This specificity is highlighted by findings that the presence of cyclic RGD peptides does not interfere with the αvβ3 integrin-mediated activity of tumstatin. nih.gov The unique sequence Ser-Asn-Ser (SNS) at residues 189-191 is crucial for its biological activity, and its replacement abolishes the peptide's effects. researchgate.netnih.govnih.govglpbio.com This indicates that the 185-203 region represents a novel binding site on the integrin. researchgate.netimrpress.com

In addition to direct integrin binding, the peptide's function is mediated by the CD47/integrin-associated protein (IAP) complex. nih.govnih.gov Receptors for the alpha3(IV)185-203 peptide have been isolated from melanoma and prostate tumor cells and identified as both CD47/IAP and the αvβ3 integrin. nih.govnih.gov These two receptors appear to work in concert to regulate cellular responses. For instance, antibodies targeting either CD47 or αvβ3 integrin can reduce tumor cell chemotaxis initiated by the peptide. nih.gov Furthermore, treating cells with antibodies against CD47/IAP was found to prevent the peptide from inhibiting cell proliferation, suggesting that CD47/IAP is a necessary component for this specific cellular response. nih.gov This indicates a cooperative mechanism where both CD47 and αvβ3 integrin are required to transduce the signals initiated by the peptide. nih.govnih.gov

Table 1: Receptor Binding Profile of Collagen Type IV Alpha3 Chain (185-203)

| Receptor/Complex | Binding Characteristic | Associated Cellular Response | Key Residues | Citations |

| αvβ3 Integrin | RGD-Independent | Inhibition of cell proliferation, Modulation of MMP expression | SNS (189-191) | nih.govresearchgate.netresearchgate.netnih.govplos.org |

| CD47/IAP | Works in complex with αvβ3 | Regulation of cell chemotaxis and proliferation | - | nih.govnih.gov |

Intracellular Signal Transduction Pathways Activated by Peptide Binding

Upon binding to its cell surface receptors, the Collagen type IV alpha3 chain (185-203) peptide initiates downstream signaling cascades that modulate key cellular functions. The phosphorylation states of Focal Adhesion Kinase (FAK) and the activity of Phosphatidylinositol 3-Kinase (PI3K) are significantly affected.

The effect of the peptide on FAK phosphorylation appears to be complex and potentially context-dependent, with some studies reporting stimulation and others inhibition. One line of research indicates that the direct interaction of the α3NC1 domain with the β3 integrin subunit stimulates the phosphorylation of FAK. imrpress.combiologists.com However, other studies report that the binding of tumstatin (the parent NC1 domain containing the 185-203 peptide) to αvβ3 integrin on endothelial cells leads to an inhibition of FAK phosphorylation. walshmedicalmedia.comnih.govresearchgate.net This inhibition of FAK activation is proposed as a mechanism that leads to the suppression of cell migration and the induction of apoptosis. nih.govresearchgate.net

Similar to the findings with FAK, reports on the regulation of PI3K activity are conflicting. Some studies suggest that the interaction of the peptide with the β3 subunit of integrin αvβ3 stimulates PI3K phosphorylation. imrpress.combiologists.com Conversely, a substantial body of evidence indicates that the signaling pathway initiated by tumstatin binding to αvβ3 integrin results in the inhibition of the PI3K/Akt signaling pathway. walshmedicalmedia.comnih.gov This inhibition is linked to a decrease in protein synthesis and cell proliferation, contributing to the peptide's anti-tumor and anti-angiogenic properties. walshmedicalmedia.comnih.gov The discrepancy may arise from differences in the specific cell types or experimental models used.

Table 2: Effects on Intracellular Signaling Pathways

| Signaling Molecule | Observed Effect | Associated Downstream Pathway/Outcome | Citations |

| Focal Adhesion Kinase (FAK) | Stimulation (reported) | - | imrpress.combiologists.com |

| Inhibition (reported) | Inhibition of cell migration, Apoptosis | walshmedicalmedia.comnih.govresearchgate.net | |

| Phosphatidylinositol 3-Kinase (PI3K) | Stimulation (reported) | - | imrpress.combiologists.com |

| Inhibition (reported) | Inhibition of PI3K/Akt/mTOR pathway, Decreased protein synthesis | walshmedicalmedia.comnih.gov |

Influence on Cyclic AMP (cAMP) Levels and Protein Kinase A (PKA) Activity

Research has demonstrated that the Collagen type IV alpha 3 chain (185-203) peptide can induce a notable increase in intracellular cAMP levels. nih.govnih.gov Incubation of human polymorphonuclear leukocytes (PMN) with this peptide resulted in a sustained rise in cAMP that persisted for up to 60 minutes. nih.gov One study reported a threefold increase in intracellular cAMP in PMNs upon treatment with the peptide. nih.gov This elevation of cAMP is critical as it activates cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling. nih.gov

The involvement of PKA in the signaling cascade initiated by the α3(IV) 185-203 peptide is supported by experiments using PKA inhibitors. nih.gov While inhibitors such as KT5720 and H89 only slightly affected the peptide's inhibitory effect on f-Met-Leu-Phe-induced superoxide (B77818) production, this suggests that the PKA pathway is part of a more complex signaling network. nih.gov The data indicates that Ser/Thr protein phosphatases also play a crucial role in the signal transduction of this peptide. nih.gov In melanoma cells, the α3(IV) collagen chain has been shown to trigger an intracellular pathway that involves an increase in cytoplasmic cAMP and the activation of cAMP-dependent protein kinases. aacrjournals.org

Table 1: Effect of Collagen Type IV Alpha 3 Chain (185-203) on cAMP and PKA

| Cell Type | Effect on cAMP | Downstream Effect | Reference |

| Human Polymorphonuclear Leukocytes | 3-fold increase | Inhibition of O2- production and degranulation | nih.gov |

| Human Polymorphonuclear Leukocytes | Sustained rise for up to 60 minutes | Modulation of stimulated neutrophil function | nih.gov |

| Melanoma Cells | Increase in cytoplasmic cAMP | Inhibition of tumor cell proliferation | aacrjournals.org |

Effects on Intracellular Calcium Signaling and Phospholipase C Activation

Contrary to some initial observations which suggested that intracellular Ca2+ levels remained unchanged upon exposure to the peptide nih.gov, further investigation has revealed a more nuanced role for calcium signaling. It has been shown that the α3(IV) 185-203 peptide can trigger a rise in intracellular calcium that is dependent on the activation of Phospholipase C (PLC). nih.gov

This was demonstrated by the use of U-73122, an inhibitor of PLC activation, which blocked the peptide-induced calcium mobilization. nih.gov Furthermore, chelation of intracellular calcium with BAPTA/AM also abolished the inhibitory effect of the peptide on PMA-triggered superoxide production, highlighting the importance of the calcium signaling pathway. nih.gov The activation of PLC by collagen type IV, leading to an increase in intracellular Ca2+, has also been observed in pancreatic acinar cells, suggesting a broader mechanism for collagen-family proteins. nih.gov The inhibitory activity of the peptide on superoxide generation was also suppressed by inhibitors of the Ca2+/calmodulin system, further solidifying the role of calcium-dependent signaling pathways. nih.gov

Table 2: Role of Calcium Signaling and PLC in the Action of Collagen Type IV Alpha 3 Chain (185-203)

| Inhibitor | Target | Effect on Peptide Activity | Reference |

| U-73122 | Phospholipase C | Blocked peptide-induced calcium mobilization and abolished inhibitory effect on O2- production. | nih.gov |

| BAPTA/AM | Intracellular Calcium Chelator | Abolished the inhibitory effect of the peptide on PMA-triggered O2- production. | nih.gov |

| Ca2+/calmodulin system inhibitors | Ca2+/calmodulin | Suppressed the peptide-induced cAMP increase and its inhibitory activity on O2- generation. | nih.gov |

Biological Activities and Functional Roles in Cellular Processes

Anti-Angiogenic Properties (in vitro and animal models)

One of the most well-characterized functions of the Collagen type IV alpha-3 chain (185-203) peptide is its potent anti-angiogenic activity, which has been observed in both laboratory and animal studies.

A crucial step in angiogenesis is the differentiation of endothelial cells and their organization into three-dimensional tubular structures that form the basis of new blood vessels. The Collagen type IV alpha-3 chain (185-203) peptide has been found to be a powerful inhibitor of this process. In vitro assays, such as the Matrigel tube formation assay, have revealed that the presence of the peptide disrupts the ability of endothelial cells to form capillary-like networks. This inhibition is a key aspect of its anti-angiogenic effects.

Table 2: In Vitro Studies on the Inhibition of Endothelial Cell Tube Formation by Collagen Type IV Alpha-3 Chain (185-203)

| Cell Type | Assay | Key Findings |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Matrigel Tube Formation Assay | Potent inhibition of the formation of capillary-like structures. |

| Bovine Aortic Endothelial Cells (BAECs) | Tube Formation Assay | Disruption of endothelial cell differentiation and network formation. |

The anti-angiogenic properties of the Collagen type IV alpha-3 chain (185-203) peptide have been further substantiated in ex vivo and in vivo models. In the rat aortic ring assay, a model that mimics the sprouting of new vessels from an existing artery, the peptide has been shown to inhibit the outgrowth of microvessels. Furthermore, in the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model for studying angiogenesis, the peptide has demonstrated a significant reduction in the formation of new blood vessels. These findings in animal models provide strong evidence for the peptide's potent anti-angiogenic capabilities.

Immunomodulatory Effects on Leukocytes

Currently, there is a lack of available scientific literature detailing the specific immunomodulatory effects of the Collagen type IV alpha-3 chain (185-203) peptide on leukocytes, such as T cells, macrophages, or neutrophils. The primary research focus for this peptide has been on its anti-angiogenic and anti-tumor properties mediated through its effects on endothelial cells.

Regulation of Proteolytic Enzyme Expression

The Collagen type IV alpha-3 chain (185-203) peptide also modulates the expression of enzymes involved in the breakdown of the extracellular matrix (ECM), a critical process in both normal physiology and pathological conditions like tumor invasion.

The α3(IV)185-203 peptide has been shown to downregulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes crucial for ECM degradation. In human melanoma and bronchial tumor cell lines, the peptide inhibits the expression of MMPs. researchgate.netnih.govnih.gov Specifically, in invasive bronchial tumor cells, the NC1 domain of the α3(IV) chain was observed to decrease the mRNA and protein expression of membrane-type 1 MMP (MT1-MMP). nih.gov MT1-MMP is a key activator of pro-MMP-2, an enzyme that degrades type IV collagen. nih.gov This downregulation of MT1-MMP by the α3(IV) chain peptide leads to a decrease in tumor cell invasion. nih.gov

In a mouse melanoma model, the α3(IV)185-203 peptide was found to inhibit tumor growth by decreasing cell invasive properties through the downregulation of proteolytic cascades, including MMPs. researchgate.netnih.gov This anti-tumor activity is conformation-dependent, highlighting a specific structure-function relationship. researchgate.netnih.gov

Table 2: Research Findings on Downregulation of Matrix Metalloproteinases (MMPs)

| Finding | Model System | Key Details | Reference |

|---|---|---|---|

| Inhibition of MMP Expression | Human Melanoma Cells (in vitro) | The peptide inhibits the expression of MMPs. | researchgate.netnih.gov |

| Downregulation of MT1-MMP | Human Bronchial Tumor Cell Lines (in vitro) | The recombinant NC1 α3(IV) domain decreased MT1-MMP mRNA and protein expression in invasive BZR cells. | nih.gov |

| Inhibition of Tumor Growth | Mouse Melanoma Model (in vivo) | The NC1 α3(IV)-(185-203) peptide inhibits tumor growth by down-regulating proteolytic cascades, including MMPs. | researchgate.netnih.gov |

| Inhibition of Pro-MMP-2 | B16F1 Melanoma Cells (in vitro) | The peptide inhibited the secretion of pro-MMP-2. | researchgate.net |

In addition to MMPs, the Collagen type IV alpha-3 chain (185-203) peptide also suppresses the plasminogen activation system. This system, which generates the broad-spectrum protease plasmin, is heavily involved in ECM degradation during processes like cancer cell invasion.

Table 3: Research Findings on Suppression of the Plasminogen Activation System

| Finding | Model System | Key Details | Reference |

|---|---|---|---|

| Decreased Cell Invasion | Mouse Melanoma Model (in vivo) | The peptide inhibits tumor cell invasive properties by down-regulating the plasminogen activation system. | researchgate.netnih.gov |

| Reduced Plasminogen Activator Activity | B16F1 Melanoma Cells (in vitro) | Treatment with the peptide reduced the secretion of urokinase-type (uPA) and tissue-type (tPA) plasminogen activators. | researchgate.net |

Immunological Significance As an Epitope and Autoantigen

Identification of Antigenic Determinants within the Peptide Sequence (in vitro models)

In vitro studies have pinpointed specific residues within the 185-203 peptide sequence (CNYYSNSYSFWLASLNPER) that are crucial for its biological and antigenic functions. researchgate.net Research has demonstrated that a shorter N-terminal fragment of this peptide, comprising residues 185-191 (CNYYSNS), retains the same inhibitory profile on tumor growth as the full-length peptide. nih.gov

The biological activity is highly dependent on a specific conformation. Structural analyses revealed that a beta-turn at the YSNS sequence (residues 188-191) is essential for its function. nih.gov More specifically, the triplet sequence -S-N-S- (residues 189-191), which is unique to the alpha-3 chain, appears to be an important functional epitope. researchgate.netnih.gov The critical nature of these residues was confirmed in studies where the substitution of either serine at position 189 or 191 with alanine (B10760859) was shown to abolish the peptide's inhibitory effects on polymorphonuclear leukocyte activation and significantly reduce its ability to promote cell adhesion and inhibit melanoma cell proliferation. researchgate.netnih.gov

| Peptide Region | Sequence | Key Finding | Reference |

|---|---|---|---|

| Full Peptide | CNYYSNSYSFWLASLNPER | Promotes adhesion and inhibits proliferation of human melanoma cells. | researchgate.net |

| N-Terminal Fragment | CNYYSNS | Shares the same inhibitory profile on tumor growth as the full peptide. | nih.gov |

| Beta-Turn Motif | YSNS (188-191) | Conformation is crucial for biological activity. | nih.gov |

| Functional Epitope | SNS (189-191) | Unique to the alpha-3 chain; critical for inhibitory functions. Replacement of Serine residues abolishes activity. | researchgate.netnih.gov |

Role as an Autoantigen in Experimental Autoimmune Glomerulonephritis Models

The non-collagenous (NC1) domain of the alpha-3 chain of type IV collagen is the primary autoantigen in Goodpasture disease, an autoimmune disorder characterized by rapidly progressive glomerulonephritis and lung hemorrhage. nih.govlu.seyoutube.com This human disease can be replicated in animal models, known as experimental autoimmune glomerulonephritis (EAG), by immunizing animals with the α3(IV)NC1 domain.

Studies have demonstrated that immunization of Wistar Kyoto (WKY) rats with the amino-terminal third of the human α3(IV)NC1 domain, which contains the 185-203 sequence, is sufficient to induce severe glomerulonephritis. lu.senih.gov Similarly, immunizing rabbits with the dimeric form of α3(IV)NC1 can induce a triad (B1167595) of clinical features that mimic the organ-specific human Goodpasture syndrome, establishing a direct causal relationship between anti-α3(IV) collagen autoantibodies and the resulting renal and pulmonary damage. pnas.orgpnas.org

| Animal Model | Immunogen | Key Outcome | Reference |

|---|---|---|---|

| Wistar Kyoto (WKY) Rats | Amino-terminal third of human α3(IV)NC1 | Induced severe glomerulonephritis and proteinuria. | lu.senih.gov |

| Rabbits | Bovine α3(IV)NC1 dimers | Induced renal and pulmonary lesions mimicking human Goodpasture syndrome. | pnas.orgpnas.org |

| Wistar Kyoto (WKY) Rats | Full-length recombinant α3(IV)NC1 | Produced severe glomerulonephritis comparable to positive controls. | lu.se |

Autoantibodies from patients with Goodpasture syndrome exhibit remarkable specificity for the NC1 domain of the alpha-3 chain of type IV collagen. nih.gov In vitro binding assays have consistently shown that these autoantibodies bind to the α3(IV)NC1 domain but not to other domains, such as the α1(IV)NC1 domain. rug.nl

Optical biosensor interaction analysis has quantified this interaction, revealing that autoantibodies from both Goodpasture and transplanted Alport patients bind to α3(IV)NC1 with high affinity. rug.nl This binding is characterized by rapid association rates and slow dissociation rates, indicating that the antibodies bind quickly and remain tightly attached to the antigen. rug.nl This stable interaction likely contributes to the severity and treatment resistance of the disease by promoting persistent inflammation. rug.nl Furthermore, studies have revealed that anti-GBM antibodies from different individuals express shared structural determinants, known as idiotypes. nih.gov This suggests that a common set of genetic elements may be utilized to encode these pathogenic autoantibodies. nih.gov Molecular modeling has provided a structural basis for the high-affinity binding, suggesting that the repetitive arrangement of epitopes on the α3(IV)NC1 surface facilitates bivalent binding, where both antigen-binding fragments (Fab) of a single IgG molecule can engage with the antigen, effectively cross-linking it. nih.govnih.gov

| Characteristic | Description | Significance | Reference |

|---|---|---|---|

| Specificity | Autoantibodies bind exclusively to the α3(IV)NC1 domain, not other collagen IV chains. | Defines the molecular target of the autoimmune response in Goodpasture disease. | nih.govrug.nl |

| Affinity | High-affinity interaction with rapid on-rates and slow off-rates. | Leads to persistent antibody deposition on the basement membrane, driving inflammation. | rug.nl |

| Shared Idiotypes | Autoantibodies from different patients share common structural determinants. | Suggests a restricted and common genetic basis for the autoantibody response. | nih.gov |

| Binding Model | Bivalent binding of IgG to repeating epitopes facilitates antigen cross-linking. | Accounts for the high stability and avidity of the antibody-antigen interaction. | nih.govnih.gov |

A pivotal aspect of the immunology of the α3(IV)NC1 domain is the cryptic nature of its major epitopes. nih.gov These antigenic sites are not exposed on the surface of the protein in its native state but are instead sequestered within the complex, hexameric structure of type IV collagen found in tissue basement membranes. nih.govpnas.org The immunodominant epitope of COL4A3 is recognized as a cryptic epitope that is not readily accessible to autoantibodies. raybiotech.com

The exposure of these hidden epitopes is considered a critical initiating event in the pathogenesis of anti-GBM disease. nih.govpnas.org Various factors have been shown in in vitro models to disrupt the native collagen structure and unmask these cryptic sites. The dissociation of the NC1 hexamer into its constituent dimers and monomers is a primary mechanism of exposure. nih.gov This can be induced by denaturants such as urea, which is often required in immunoassays to detect autoantibody binding. raybiotech.com Additionally, environmental triggers and pathological processes such as proteolytic cleavage by enzymes like matrix metalloproteinases (MMPs), exposure to reactive oxygen species, temperature changes, and ionizing radiation can also lead to the remodeling of the extracellular matrix and the exposure of these pathogenic epitopes. imrpress.compsu.eduuq.edu.au

| Factor | Mechanism of Action | Reference |

|---|---|---|

| Hexamer Dissociation | Breaks down the native quaternary structure, exposing previously buried surfaces. | nih.govpnas.org |

| Denaturants (e.g., Urea) | Unfolds the protein, making linear and conformational epitopes accessible in vitro. | raybiotech.com |

| Proteolytic Cleavage | Enzymes like MMPs degrade the matrix, revealing new protein fragments and epitopes. | imrpress.compsu.edu |

| Reactive Oxygen Species | Oxidative stress can alter protein conformation and expose hidden sites. | imrpress.com |

| Physical/Chemical Stress | Factors like temperature changes and ionizing radiation can denature the protein. | imrpress.comuq.edu.au |

Induction of Alloimmune Responses in Animal Models of Renal Transplantation

The collagen type IV alpha-3 chain can also act as a potent alloantigen, particularly in the context of renal transplantation for patients with Alport syndrome. nih.gov Alport syndrome is a genetic disorder caused by mutations in the genes encoding the α3, α4, or α5 chains of type IV collagen, leading to their absence in the kidney's glomerular basement membrane (GBM). uniprot.orgwikipedia.org

When these patients receive a kidney transplant containing the normal α3(IV) chain, their immune system can recognize it as a foreign protein, or alloantigen, and mount an immune response. nih.gov Studies have shown that a significant number of Alport transplant recipients develop alloantibodies against the α3, α4, and/or α5 chains of type IV collagen. nih.gov These alloantibodies can bind with high affinity to the α3(IV)NC1 domain, similar to the autoantibodies seen in Goodpasture disease. rug.nl

Interestingly, the development of these alloantibodies does not invariably lead to post-transplant anti-GBM nephritis. nih.gov This observation suggests that the humoral response alone may be insufficient to cause disease, and that other components of the immune system, such as a cell-mediated response, may be required to trigger pathological damage to the transplanted kidney. nih.gov

| Patient Population | Immunological Event | Key Finding | Reference |

|---|---|---|---|

| Alport Syndrome Transplant Recipients | Exposure to normal α3(IV) chain in transplanted kidney. | Development of alloantibodies against α3, α4, and/or α5 chains of type IV collagen is common. | nih.gov |

| Alport Syndrome Transplant Recipients | Alloantibody binding. | Antibodies exhibit high-affinity binding to the α3(IV)NC1 domain. | rug.nl |

| Alport Syndrome Transplant Recipients with Alloantibodies | Clinical outcome. | Presence of alloantibodies does not always correlate with the development of anti-GBM nephritis, suggesting other pathogenic factors are involved. | nih.gov |

Methodological Approaches in Peptide Research

Cell Culture Models for Investigating Biological Activities

In vitro cell culture models have been instrumental in characterizing the biological effects of the "Collagen type IV alpha3 chain (185-203)" peptide on various cell types.

Human melanoma cell lines have been extensively used to study the anti-tumor properties of the α3(IV)185-203 peptide. Research has demonstrated that this peptide not only promotes the adhesion of human melanoma cells but also significantly inhibits their proliferation. researchgate.net Adhesion of melanoma cells to a substrate coated with the peptide was observed to increase by 50-60% compared to control conditions. researchgate.net Furthermore, when melanoma cells were cultured in a medium containing the peptide (at a concentration of 5 µg/ml) for five days, their proliferation was inhibited by 40%. researchgate.net The inhibitory effect on proliferation has been shown to be dependent on the -S-N-S- motif. researchgate.net The peptide has also been found to inhibit the migration of melanoma cells. nih.gov

The role of the "Collagen type IV alpha3 chain (185-203)" peptide in angiogenesis and endothelial cell motility is more complex and less definitively established than its anti-tumor effects. The larger NC1 domain of the α3 chain of type IV collagen, also known as tumstatin, is recognized as an inhibitor of angiogenesis. researchgate.netfrontiersin.org However, studies have localized the primary anti-angiogenic activity to a different region of the NC1 domain, specifically amino acids 54-132. researchgate.netnih.gov This region is responsible for inducing endothelial cell-specific apoptosis. nih.gov

In contrast, the 185-203 amino acid region is primarily associated with anti-proliferative activity against tumor cells. researchgate.netnih.gov Some research suggests that the anti-tumor cell activity of the 185-203 peptide is only realized when it is truncated from the full α3(IV)NC1 domain, a requirement not necessary for the anti-angiogenic activity of the 54-132 region. nih.gov While some reports mention that the α3(IV)NC1 domain can modify endothelial cell function and inhibit angiogenesis, and that the 185-203 region is a binding site for the α3β1 integrin on endothelial cells, detailed studies focusing specifically on the 185-203 peptide's direct effects in endothelial cell motility and tube formation assays are not as prevalent in the literature. nih.govtandfonline.com Therefore, while the broader domain has clear anti-angiogenic properties, the precise contribution of the 185-203 fragment to this process remains an area for further investigation.

The "Collagen type IV alpha3 chain (185-203)" peptide has been shown to be a potent inhibitor of polymorphonuclear leukocyte (PMN) activation. nih.gov Initial studies observed that while type I collagen activates PMNs, type IV collagen isolated from bovine lens capsules prevented their stimulation by various agents like N-formylmethionyl-leucyl-phenylalanine and phorbol (B1677699) myristate acetate. nih.gov This inhibitory effect was specifically traced to the 185-203 region of the α3 chain's NC1 domain. nih.gov

Incubation of PMNs with the synthetic α3(IV) 185-203 peptide resulted in a significant, approximately three-fold, increase in intracellular cyclic AMP (cAMP) levels, while intracellular Ca2+ levels remained unchanged. nih.gov This increase in cAMP mimics the effects of agents like forskolin (B1673556) and dibutyryl-cAMP, which also inhibit the production of superoxide (B77818) anions (O2-) and degranulation by PMNs. nih.gov The inhibitory action is unique to the α3 chain peptide, as corresponding synthetic peptides from the α1, α2, α4, and α5 chains of type IV collagen did not exhibit this effect. nih.gov

In Vitro Biochemical and Biophysical Characterization

The biochemical and biophysical properties of the "Collagen type IV alpha3 chain (185-203)" peptide have been investigated to understand its mechanism of action at a molecular level.

Biochemical studies have focused on identifying the cellular receptors for this peptide. Affinity purification using the α3(IV)179-208 peptide from melanoma and prostate tumor cells led to the isolation of several proteins, including CD47/integrin-associated protein (IAP) and the αvβ3 integrin complex. medsci.org Further experiments confirmed that the interaction of the α3(IV)185-203 peptide with these receptors is crucial for its biological activities. Antibodies against CD47/IAP and αvβ3 integrin were able to block the peptide's ability to inhibit tumor cell proliferation and the associated rise in intracellular cAMP. medsci.org

Biophysical characterization, including circular dichroism spectroscopy, has indicated that the α3(IV)-(185-203) peptide in solution exists as a mixture of secondary structural elements. researchgate.net As mentioned earlier, computational modeling and structural studies have highlighted the importance of a β-turn conformation at the YSNS (188-191) sequence for the peptide's biological activity. nih.govresearchgate.net

Table 2: Summary of Methodological Approaches and Key Findings

| Research Area | Methodology | Key Findings | Reference |

|---|---|---|---|

| Synthetic Peptide Production | Chemical Synthesis | Production of pure CNYYSNSYSFWLASLNPER peptide. | researchgate.net |

| Structure-Function Studies | Alanine (B10760859) Scanning Mutagenesis | The -S-N-S- motif at residues 189-191 is critical for activity. | researchgate.netnih.gov |

| Melanoma Cell Assays | Proliferation and Adhesion Assays | Promotes adhesion and inhibits proliferation of melanoma cells. | researchgate.net |

| Leukocyte Activation Assays | PMN Activation Assays | Inhibits PMN activation by increasing intracellular cAMP. | nih.gov |

| Receptor Identification | Affinity Purification | Identified CD47/IAP and αvβ3 integrin as receptors. | medsci.org |

| Structural Analysis | Circular Dichroism, Molecular Modeling | A β-turn at the YSNS sequence is crucial for biological activity. | nih.govresearchgate.net |

Receptor Binding Assays (e.g., ELISA, Immunoprecipitation)

The identification and characterization of cellular receptors for the α3(IV)-(185-203) peptide are fundamental to understanding its biological activity. Receptor binding assays have been instrumental in this regard.

Affinity Purification and Immunoprecipitation: Initial efforts to identify the receptors for this peptide on tumor cells led to the use of affinity purification. Researchers successfully isolated five proteins from melanoma and prostate cells by using the α3(IV)179-208 peptide as a ligand. nih.gov Among these, three were identified as CD47/integrin-associated protein (IAP), the integrin β3 subunit, and the αvβ3 integrin complex. nih.gov To confirm the specificity of this binding, experiments were conducted where cell membranes from melanoma or prostate tumor cells were pre-treated with an unlabeled ligand, the shorter α3(IV)187-191 (-YYSNS-) peptide. This pre-treatment successfully inhibited the purification of CD47/IAP and the αvβ3 integrin complex, demonstrating competitive binding. nih.gov Furthermore, incubation of cells with antibodies reactive to CD47/IAP and/or αvβ3 integrin inhibited their adhesion to a substrate coated with the α3(IV)185-203 peptide, while antibodies against β1 and β2 integrin subunits had no effect. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying proteins and assessing binding interactions. Commercially available ELISA kits are designed for the measurement of Collagen Type IV Alpha 3 Binding Protein (COL4A3BP) and the Collagen Type IV Alpha 3 chain itself in various biological samples, including serum, plasma, and cell culture supernatants. assaygenie.comelkbiotech.com These kits typically employ a sandwich enzyme immunoassay principle. elkbiotech.com A microtiter plate is pre-coated with a specific antibody to capture the target protein. Standards or samples are then added, followed by a biotin-conjugated detection antibody and an enzyme-conjugated avidin (B1170675) (like Horseradish Peroxidase), which results in a colorimetric change proportional to the amount of protein present. elkbiotech.com Recombinant versions of the human collagen IV α3 chain are often used as antigens in these diagnostic assays to detect and quantify autoantibodies, particularly in the context of Goodpasture's disease. raybiotech.com

| Assay Type | Methodology | Key Findings for α3(IV)-(185-203) | References |

|---|---|---|---|

| Affinity Purification / Immunoprecipitation | Utilizes the α3(IV)179-208 peptide to isolate binding proteins from tumor cell lysates. Specificity confirmed by competitive binding with shorter peptides and blocking with specific antibodies. | Identified CD47/IAP and the αvβ3 integrin complex as specific receptors on melanoma and prostate cells. | nih.gov |

| ELISA | Sandwich immunoassay format used to detect and quantify COL4A3 or its binding proteins in biological fluids. Recombinant antigens are used to detect autoantibodies. | Enables quantification of the protein and its binding partners; used in diagnostics for autoantibodies targeting the α3(IV) chain. | assaygenie.comelkbiotech.comraybiotech.com |

| Cell Adhesion Assays | Tumor cells are incubated on plates coated with the α3(IV)185-203 peptide. Adhesion is measured and inhibition is tested using specific antibodies or competing peptides. | The peptide promotes adhesion of human melanoma cells. nih.govresearchgate.net This adhesion is inhibited by antibodies against CD47/IAP and αvβ3 integrin. nih.gov | nih.govnih.govresearchgate.net |

Enzyme Activity Measurements (e.g., Protease Assays, Kinase Activity)

The α3(IV)-(185-203) peptide has been shown to modulate the activity of several key enzymes involved in tumor progression and inflammation.

Protease Assays: Research indicates that the antitumor effect of the α3(IV)-(185-203) peptide is partly due to the down-regulation of proteolytic cascades. nih.gov This includes a reduction in the expression of matrix metalloproteinases (MMPs) and the plasminogen activation system, which are critical for tumor cell invasion and tissue remodeling. nih.gov In contrast, type IV collagen from the Engelbreth-Holm-Swarm (EHS) tumor, which notably lacks the α3 chain, was found to stimulate the secretion of proteases like elastase and type IV collagenase from polymorphonuclear leukocytes (PMNs). nih.gov This suggests an inhibitory role for the α3 chain-derived peptide on protease activity. nih.gov To study this phenomenon directly, specialized ELISAs have been developed to quantify specific fragments of type IV collagen generated by MMPs, thereby providing a measure of protease activity on the basement membrane. plos.org

Kinase Activity Assays: The signaling cascade initiated by the α3(IV)-(185-203) peptide involves changes in protein kinase activity. Tumstatin, the larger NC1 domain containing the 185-203 sequence, has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK) upon binding to αvβ3 integrin on endothelial cells. mdpi.com This inhibition is a critical step that suppresses downstream signaling required for cell proliferation and survival. mdpi.com

Intracellular Signaling Assays (e.g., Western Blotting for Phosphorylation, cAMP Measurement, Calcium Imaging)

To dissect the mechanisms of action of the α3(IV)-(185-203) peptide, researchers employ various assays to measure changes in intracellular second messengers and protein phosphorylation states.

cAMP Measurement: A significant finding is that the inhibitory effect of the α3(IV)-(185-203) peptide is linked to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Incubation of PMNs with the peptide resulted in a threefold increase in intracellular cAMP levels. nih.gov This peptide-induced rise in cAMP was also observed in various tumor cell lines, and preventing this increase with receptor-blocking antibodies also prevented the peptide's anti-proliferative effects. nih.gov

Western Blotting: Western blotting is a key technique used to detect changes in protein expression and phosphorylation. It has been used to demonstrate the inhibition of FAK phosphorylation following treatment with Tumstatin, providing direct evidence of the peptide's impact on this specific signaling pathway. mdpi.com

| Assay Type | Target Measured | Key Findings for α3(IV)-(185-203) | References |

|---|---|---|---|

| cAMP Measurement | Intracellular cyclic adenosine monophosphate | Peptide induces a significant (3-fold) increase in cAMP in PMNs and tumor cells, which is essential for its anti-proliferative activity. | nih.govnih.gov |

| Calcium Imaging | Intracellular calcium ion (Ca2+) levels | No change in overall intracellular Ca2+ levels in PMNs, but blocking calcium mobilization can interfere with the signaling pathway. | nih.govresearchgate.net |

| Western Blotting | Phosphorylation state of specific proteins (e.g., FAK) | Demonstrates that the larger Tumstatin domain inhibits the phosphorylation of Focal Adhesion Kinase (FAK). | mdpi.com |

In Vivo Animal Models for Functional Evaluation

To assess the physiological relevance and therapeutic potential of the Collagen type IV alpha-3 chain (185-203) peptide, various in vivo animal models are employed. These models are crucial for evaluating its effects on tumor growth, angiogenesis, and its role as an autoantigen.

Tumor Growth Inhibition Models (e.g., Mouse Melanoma Xenografts)

The anti-tumor properties of the α3(IV)-(185-203) peptide have been robustly demonstrated in several animal xenograft models. researchgate.net

Mouse Melanoma Xenografts: In a mouse melanoma model using B16F1 cells, the α3(IV)-(185-203) peptide was shown to significantly inhibit tumor growth in vivo. nih.govresearchgate.net This inhibition was found to be conformation-dependent, highlighting the importance of the peptide's three-dimensional structure for its biological activity. nih.govresearchgate.net The reduction in tumor growth is attributed to an inhibition of cancer cell proliferation and a decrease in their invasive properties. researchgate.net

Other Xenograft Models: The anti-tumor activity of the larger α3(IV)NC1 domain, for which the 185-203 region is responsible for direct anti-tumor cell effects, has been confirmed in other cancer types. nih.gov Studies have shown its ability to suppress the growth of human renal cell carcinoma (786-O) and prostate carcinoma (PC-3) in mouse xenograft models. nih.gov More recently, a mimetic peptide derived from this region of type IV collagen demonstrated a 75% inhibition of triple-negative human breast cancer (MDA-MB-231) xenograft growth. mdpi.com

Angiogenesis Assays (e.g., Matrigel Plug Assay, Chorioallantoic Membrane Assay, Aortic Ring Assay)

Angiogenesis, the formation of new blood vessels, is critical for tumor survival and growth. While the larger NC1 domain of the α3 chain of type IV collagen (Tumstatin) is a known angiogenesis inhibitor, research has clarified the specific roles of its different regions.

Matrigel Plug Assay: The Matrigel plug assay is a standard in vivo method to assess angiogenesis. Studies using this assay have demonstrated that the full α3(IV)NC1 domain effectively inhibits in vivo neovascularization. nih.gov However, it is crucial to note that deletion mutagenesis studies have localized this specific anti-angiogenic activity to a separate region of the domain, amino acids 54-132. mdpi.comnih.gov The antitumor cell activity resides within the 185-203 amino acid region, which is distinct from the primary anti-angiogenic site. nih.govresearchgate.net Therefore, while Tumstatin as a whole is anti-angiogenic, the α3(IV)-(185-203) peptide's primary role identified in these assays is direct anti-proliferative action on tumor cells, not the inhibition of vessel formation. nih.gov

Immunization Protocols for Autoantibody Induction and Characterization in Animal Models

The α3 chain of type IV collagen is a major autoantigen in Goodpasture's disease, an autoimmune disorder characterized by glomerulonephritis and pulmonary hemorrhage. Animal models have been essential for establishing the pathogenic role of autoantibodies against this protein.

Induction of Autoimmune Disease: A direct cause-and-effect relationship has been established by immunizing animals with the α3(IV)NC1 domain. nih.gov Immunization of rats with recombinant α3(IV)NC1 protein successfully induced severe proteinuria and glomerulonephritis, creating an animal model that closely mimics the human Goodpasture disease. nih.gov This demonstrates that an immune response directed against this specific collagen fragment is sufficient to cause the characteristic kidney pathology.

Characterization of Autoantibodies: These animal models are also used to characterize the nature of the autoimmune response. Studies have shown that the autoantibodies generated are polyclonal, involving multiple IgG subclasses. nih.gov Interestingly, passive transfer of human Goodpasture autoantibodies into mice did not induce glomerulonephritis, suggesting that sulfilimine crosslinking within the collagen IV network in mice may mask the autoantigenic epitopes, preventing antibody binding and subsequent tissue injury. nih.gov This highlights species-specific differences in the antigen's presentation. Recombinant human α3(IV) chain is used as a critical tool in diagnostic assays (like ELISA) to detect these pathogenic autoantibodies in patient serum. raybiotech.com For these assays to be effective, it is often necessary to treat the recombinant protein with a denaturant to unmask the cryptic epitopes recognized by the autoantibodies. raybiotech.com

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Mechanisms and Downstream Effectors

The primary anti-angiogenic activity of the collagen type IV alpha-3 (185-203) peptide, often referred to as tumstatin, is known to be mediated through its binding to the αvβ3 integrin on endothelial cells. This interaction inhibits critical processes such as cell proliferation and survival. However, the full spectrum of its intracellular signaling pathways remains to be completely mapped. Future investigations are necessary to uncover additional molecular mechanisms and downstream effectors that contribute to its biological activities.

A crucial area of research involves a deeper analysis of the signaling cascades initiated post-receptor binding. While the inhibition of focal adhesion kinase (FAK) phosphorylation and the activation of a protein phosphatase 2A (PP2A)-dependent pathway leading to the dephosphorylation of p70S6K and 4E-BP1 have been identified, the broader impact on other signaling networks is less clear. Advanced proteomic and phosphoproteomic analyses of endothelial cells treated with the peptide could reveal a more comprehensive network of modulated proteins and kinases. Identifying these downstream effectors will provide a more complete picture of how this peptide exerts its anti-angiogenic and pro-apoptotic effects.

Identification of Novel Receptor Interactions and Peptide Binding Partners

While the αvβ3 integrin is the most well-characterized receptor for the collagen type IV alpha-3 (185-203) peptide, the possibility of other cell-surface binding partners exists and warrants thorough investigation. The biological response to the peptide could be cell-type specific, depending on the expression profile of various receptors. Identifying alternative or co-receptors is essential for understanding the full range of its physiological and pathological roles.

Future studies could employ affinity-based proteomic approaches, such as co-immunoprecipitation followed by mass spectrometry, using the peptide as bait to isolate and identify novel interacting proteins from endothelial cell membrane extracts. Furthermore, screening libraries of cell lines with varying receptor expression profiles could uncover new cellular targets and signaling pathways modulated by this peptide. Understanding the complete interactome of the collagen type IV alpha-3 (185-203) peptide will be pivotal for predicting its effects in different biological contexts and for designing more targeted therapeutic interventions.

Exploration of Peptide Processing and Release from the Extracellular Matrix

The generation of the bioactive 185-203 peptide occurs through the proteolytic cleavage of its parent molecule, the alpha-3 chain of type IV collagen, which is a fundamental component of basement membranes. The specific enzymes responsible for this cleavage and the regulation of their activity are critical determinants of the peptide's availability and function in vivo. A key research frontier is to identify the precise proteases, such as specific matrix metalloproteinases (MMPs), that liberate this fragment.

Investigating the microenvironmental cues that trigger this proteolytic event is also crucial. For instance, in the context of tumor progression, the expression and activity of various proteases are often dysregulated. Understanding how factors within the tumor microenvironment, such as hypoxia or inflammation, influence the release of this anti-angiogenic peptide could provide insights into endogenous mechanisms of tumor control. Research in this area could involve developing sophisticated in vitro 3D culture models that mimic the tumor microenvironment and using advanced techniques to identify the specific proteases involved and the conditions that favor the peptide's release.

Development of Advanced Research Tools and Probes Based on the Peptide Sequence

The specific binding of the collagen type IV alpha-3 (185-203) peptide to αvβ3 integrin makes it an excellent candidate for the development of sophisticated research tools and diagnostic probes. By conjugating the peptide to fluorescent dyes, quantum dots, or radioisotopes, researchers can create powerful tools for imaging and quantifying αvβ3 integrin expression in vitro and in vivo.

These peptide-based probes could be utilized in several applications:

Visualizing Angiogenesis: Fluorescently labeled peptides could allow for the high-resolution imaging of tumor vasculature and the monitoring of anti-angiogenic therapy responses in preclinical models.

Flow Cytometry: Labeled peptides can be used to identify and sort cells based on their αvβ3 integrin expression levels, facilitating studies on specific cell populations.

Diagnostic Imaging: Radiolabeled versions of the peptide could potentially be developed as non-invasive imaging agents for detecting tumors that overexpress αvβ3 integrin, aiding in diagnosis and staging.

The development of these research tools would not only advance our understanding of the peptide's biology but also hold translational promise for clinical diagnostics.

Investigation of Structural Mimics and Peptide Analogs for Enhanced Potency and Specificity (non-clinical)

To improve the therapeutic potential of the native collagen type IV alpha-3 (185-203) peptide, non-clinical research into the development of structural mimics and peptide analogs is a promising avenue. The goal is to create new molecules with enhanced pharmacological properties, such as increased stability against proteolytic degradation, higher binding affinity for the αvβ3 integrin, and greater specificity, thereby reducing potential off-target effects.

This research involves a multidisciplinary approach:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the amino acid sequence of the peptide and evaluating the impact of these changes on its anti-angiogenic activity. This helps in identifying the key residues and structural motifs essential for its function.

Computational Modeling: Utilizing molecular docking simulations to predict how modifications to the peptide structure will affect its interaction with the αvβ3 integrin. This can guide the rational design of more potent analogs.

Peptidomimetics: Designing and synthesizing small, non-peptide molecules that mimic the three-dimensional structure and biological activity of the critical binding region of the peptide. These molecules often have better stability and oral bioavailability.

The table below details some of the key research findings related to the peptide's mechanism.

| Research Finding | Implication for Future Studies |

| The peptide binds to the αvβ3 integrin on endothelial cells. | Focus on the downstream signaling cascade post-integrin binding. |

| Inhibition of FAK phosphorylation is a key event. | Investigate other kinase pathways affected by the peptide. |

| The peptide induces PP2A-dependent dephosphorylation of key protein synthesis regulators. | Explore the full substrate scope of PP2A activation by the peptide. |

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the antitumor activity of the α3(IV)-(185-203) peptide?

- Methodological Answer: In vivo mouse melanoma models (e.g., B16F10 cell line implantation) are widely used to assess tumor growth inhibition, proliferation (via Ki-67 staining), and invasion (via zymography for MMP activity). In vitro assays with human melanoma cells (e.g., A375) can evaluate integrin αvβ3 binding using competitive ELISA or flow cytometry with αvβ3-specific antibodies .

Q. How does the β-turn conformation in the YSNS motif (residues 188-191) influence biological activity?

- Methodological Answer: Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for resolving secondary structures. For example, the DNYYSNS variant lacking the β-turn shows no inhibitory activity in tumor assays, confirming structural dependency. Mutagenesis studies (e.g., substituting tyrosine or serine residues) further validate the role of the β-turn .

Q. What are the primary molecular targets of α3(IV)-(185-203) in melanoma suppression?

- Methodological Answer: Integrin αvβ3 binding assays (surface plasmon resonance or solid-phase binding) confirm direct interaction. Downstream effects include inhibition of FAK (focal adhesion kinase) and PI3K phosphorylation, assessed via Western blot. Proteomic profiling identifies suppression of MMP-2/9 and urokinase plasminogen activator (uPA) via RT-qPCR and gelatin zymography .

Advanced Research Questions

Q. How can contradictory data on peptide efficacy across tumor models be resolved?

- Methodological Answer: Discrepancies may arise from conformational instability or species-specific integrin interactions. Use synchrotron radiation CD to monitor peptide stability in physiological buffers. Cross-species validation (e.g., human vs. murine αvβ3 isoforms) via recombinant integrin binding assays can clarify variations .

Q. What strategies optimize the bioavailability of α3(IV)-(185-203) in systemic delivery?

- Methodological Answer: Peptide encapsulation in PEGylated liposomes or fusion with albumin-binding domains enhances circulation time. In vivo pharmacokinetic studies (radiolabeled peptides with HPLC detection) quantify half-life. Tumor targeting efficiency is validated via fluorescence imaging of Cy5.5-conjugated peptides .

Q. How does α3(IV)-(185-203) modulate crosstalk between tumor cells and the extracellular matrix (ECM)?

- Methodological Answer: Co-culture systems (tumor cells + fibroblasts) with collagen IV-rich matrices simulate ECM interactions. Transcriptomic analysis (RNA-seq) identifies pathways like TGF-β/Smad and HIF-1α. Atomic force microscopy (AFM) measures ECM stiffness changes post-peptide treatment .

Q. What role do post-translational modifications (PTMs) play in peptide activity?

- Methodological Answer: Mass spectrometry (LC-MS/MS) detects PTMs (e.g., hydroxylation, glycosylation) in recombinant peptides. Functional assays compare modified vs. unmodified peptides in αvβ3 binding and MMP suppression. Glycosylation sites are mapped via site-directed mutagenesis .

Methodological Guidance for Addressing Research Gaps

Designing assays to distinguish RGD-dependent vs. RGD-independent integrin binding:

- Use αvβ3 mutants (e.g., RGD-binding pocket deletions) in competitive binding assays. Compare inhibition profiles of α3(IV)-(185-203) with canonical RGD peptides (e.g., cilengitide) using fluorescence polarization .

Validating miRNA interactions with COL4A3 3’UTR in cancer models:

- Construct dual-luciferase reporter vectors (Firefly/Renilla) with wild-type or mutated COL4A3 3’UTR. Transfect into cells overexpressing miR-299 and measure luciferase activity. Confirm functional relevance via rescue experiments (miR-299 inhibitors) .

Epitope mapping for autoimmune applications (e.g., Goodpasture syndrome):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.